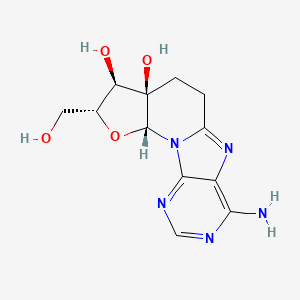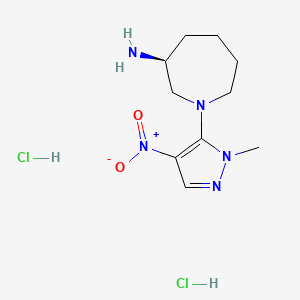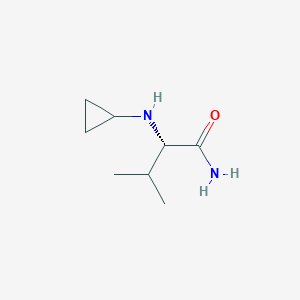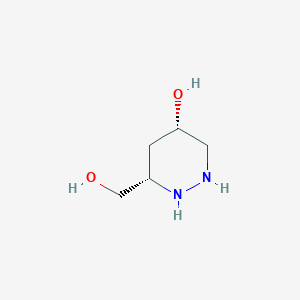
8,2'-Ethanoadenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,2’-Ethanoadenosine is a modified nucleoside derived from adenosine. It features an ethano bridge connecting the 8th position of the adenine base to the 2’ position of the ribose sugar. This structural modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8,2’-Ethanoadenosine typically involves multiple steps. One common method starts with the treatment of 3’,5’-O-(tetraisopropyldisiloxane-1,3-diyl)-2’-ketoadenosine with methylenetriphenylphosphorane to produce the 2’-methylene derivative. This intermediate undergoes hydroxylation with osmium tetroxide (OsO4) to yield 2’-hydroxymethyladenosine. Subsequent conversion to the 2’-phenylthiomethyl derivative, followed by photocyclization and deprotection, results in 8,2’-methanoadenosine. Further oxidation and catalytic hydrogenation steps lead to the formation of 8,2’-Ethanoadenosine .
Industrial Production Methods: While specific industrial production methods for 8,2’-Ethanoadenosine are not well-documented, the general principles of nucleoside synthesis, including protection-deprotection strategies and the use of high-purity reagents, are applicable. Industrial-scale synthesis would likely involve optimization of reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 8,2’-Ethanoadenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like OsO4.
Reduction: Catalytic hydrogenation is used in its synthesis.
Common Reagents and Conditions:
Oxidation: Osmium tetroxide (OsO4)
Reduction: Catalytic hydrogenation
Substitution: Methylenetriphenylphosphorane for methylene introduction
Major Products: The major products formed from these reactions include intermediates like 2’-methylene derivatives and 2’-hydroxymethyladenosine, leading to the final product, 8,2’-Ethanoadenosine .
Applications De Recherche Scientifique
8,2’-Ethanoadenosine has several applications in scientific research:
Chemistry: Used as a model compound to study nucleoside analogs and their chemical properties.
Biology: Investigated for its role in DNA and RNA interactions, particularly in the context of modified nucleosides.
Mécanisme D'action
The mechanism of action of 8,2’-Ethanoadenosine involves its interaction with nucleic acids. The ethano bridge alters the conformation of the nucleoside, potentially affecting its binding to enzymes and other proteins involved in nucleic acid metabolism. This modification can influence processes like DNA replication and repair, making it a valuable tool for studying these pathways .
Comparaison Avec Des Composés Similaires
8,2’-Methanoadenosine: Similar structure but with a methano bridge instead of an ethano bridge.
2’-Deoxy-8,2’-ethanoadenosine: Lacks the 2’-hydroxyl group, making it a deoxy analog.
3’-Deoxy-8,3’-ethanoadenosine: Similar modification at the 3’ position instead of the 2’ position.
Uniqueness: 8,2’-Ethanoadenosine is unique due to its specific ethano bridge, which imparts distinct conformational and chemical properties compared to other nucleoside analogs. This uniqueness makes it valuable for studying the effects of nucleoside modifications on biological processes.
Propriétés
Formule moléculaire |
C12H15N5O4 |
|---|---|
Poids moléculaire |
293.28 g/mol |
Nom IUPAC |
(2R,4R,5R,6R)-12-amino-4-(hydroxymethyl)-3-oxa-1,10,13,15-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-9,11,13,15-tetraene-5,6-diol |
InChI |
InChI=1S/C12H15N5O4/c13-9-7-10(15-4-14-9)17-6(16-7)1-2-12(20)8(19)5(3-18)21-11(12)17/h4-5,8,11,18-20H,1-3H2,(H2,13,14,15)/t5-,8-,11-,12-/m1/s1 |
Clé InChI |
BZYQXDJMWJTWNB-IRTQWQCRSA-N |
SMILES isomérique |
C1C[C@]2([C@@H]([C@H](O[C@H]2N3C1=NC4=C(N=CN=C43)N)CO)O)O |
SMILES canonique |
C1CC2(C(C(OC2N3C1=NC4=C(N=CN=C43)N)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(Difluoromethyl)-5-(P-tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B13096068.png)

![5-Chloro-1'-phenylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13096078.png)

![5-chloro-1-cyclobutyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B13096096.png)



![5-Chloro-2-{[4-(1,2,3-thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B13096128.png)




